molecular formula C20H20FN3O2 B11067528 N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide

N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B11067528
M. Wt: 353.4 g/mol
InChI Key: TZLMXTUDKGGUCL-UHFFFAOYSA-N
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Description

N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound characterized by the presence of a piperazine ring attached to a fluorophenyl group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with a benzofuran-2-carboxylic acid derivative under specific conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, by binding to the transporter and preventing the uptake of nucleosides. This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of a piperazine ring, fluorophenyl group, and benzofuran moiety. This unique structure contributes to its selective inhibition of ENT2 over ENT1, making it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20FN3O2/c21-16-5-7-17(8-6-16)24-11-9-23(10-12-24)14-22-20(25)19-13-15-3-1-2-4-18(15)26-19/h1-8,13H,9-12,14H2,(H,22,25)

InChI Key

TZLMXTUDKGGUCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)F

Origin of Product

United States

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